molecular formula C16H26N2O4 B026981 propyl N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate CAS No. 102417-03-8

propyl N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate

Cat. No.: B026981
CAS No.: 102417-03-8
M. Wt: 310.39 g/mol
InChI Key: JYYRBOODNYYYPE-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate typically involves the reaction of 4-(2-hydroxy-3-(propan-2-ylamino)propoxy)phenyl isocyanate with propanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors could also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Propyl N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines and alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) and amines are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as alcohols, amines, and substituted phenylpropanoic acids.

Scientific Research Applications

Propyl N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its role as a ligand in biochemical assays.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of cardiovascular diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of propyl N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate involves its interaction with specific molecular targets in the body. The compound acts as a beta-adrenergic receptor antagonist, binding to these receptors and inhibiting their activity. This leads to a decrease in heart rate and blood pressure, making it useful in the treatment of cardiovascular conditions.

Comparison with Similar Compounds

Similar Compounds

  • 3-{4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl}propanoic acid
  • Methyl 3-{4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl}propanoate

Uniqueness

Propyl N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Unlike its similar compounds, it has a carbamate group that enhances its stability and bioavailability, making it a valuable compound for therapeutic applications.

Properties

IUPAC Name

propyl N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O4/c1-4-9-21-16(20)18-13-5-7-15(8-6-13)22-11-14(19)10-17-12(2)3/h5-8,12,14,17,19H,4,9-11H2,1-3H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYYRBOODNYYYPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)NC1=CC=C(C=C1)OCC(CNC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

83263-77-8 (hydrochloride)
Record name BL 343 Ac
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102417038
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID30907492
Record name Propyl (4-{2-hydroxy-3-[(propan-2-yl)amino]propoxy}phenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30907492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102417-03-8
Record name BL 343 Ac
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102417038
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propyl (4-{2-hydroxy-3-[(propan-2-yl)amino]propoxy}phenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30907492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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